molecular formula C8H8F2O2S B2789562 1-(4-Fluorophenyl)ethanesulfonyl fluoride CAS No. 2172509-00-9

1-(4-Fluorophenyl)ethanesulfonyl fluoride

Cat. No.: B2789562
CAS No.: 2172509-00-9
M. Wt: 206.21
InChI Key: OETZFKJXYBEOPN-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)ethanesulfonyl fluoride is a specialized organic compound with the molecular formula C 8 H 8 F 2 O 2 S and a molecular weight of 206.21 . It is identified by the CAS Registry Number 2172509-00-9 . This chemical belongs to the class of sulfonyl fluorides, which are highly valuable in modern chemical research and development. A key application of sulfonyl fluorides is in the emerging field of SuFEx (Sulfur Fluoride Exchange) click chemistry. This robust and reliable reaction platform allows for the efficient conjugation of molecules under mild conditions, making 1-(4-Fluorophenyl)ethanesulfonyl fluoride a versatile building block for constructing complex architectures for materials science and chemical biology . The incorporation of a 4-fluorophenyl moiety can influence the compound's electronic properties and potential for intermolecular interactions, such as in crystal packing, as observed in related fluorinated structures . Researchers utilize this compound and its analogs in various areas, including the synthesis of novel chemical probes, the development of pharmaceutical intermediates, and the creation of advanced functional materials . This product is intended for use by qualified laboratory professionals only. For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(4-fluorophenyl)ethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2S/c1-6(13(10,11)12)7-2-4-8(9)5-3-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETZFKJXYBEOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)ethanesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzenesulfonyl chloride with ethyl magnesium bromide, followed by fluorination using sulfuryl fluoride gas (SO2F2). This method is efficient and yields the desired product with high purity .

Industrial Production Methods: In industrial settings, the production of 1-(4-Fluorophenyl)ethanesulfonyl fluoride often involves large-scale fluorination processes. The use of sulfuryl fluoride gas (SO2F2) and other solid reagents such as fluorodimethylsulfonium tetrafluoroborate (FDIT) and ammonium iodide-sulfuryl fluoride (AISF) are common .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)ethanesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Fluorophenyl)ethanesulfonyl fluoride has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)ethanesulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and other biological molecules, leading to enzyme inhibition or modification of protein function. This reactivity is exploited in various biochemical assays and drug development processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-(4-Fluorophenyl)ethanesulfonyl fluoride with structurally related ethanesulfonyl fluorides:

Compound CAS Number Substituents Molecular Formula Key Applications
1-(4-Fluorophenyl)ethanesulfonyl fluoride (hypothetical) N/A 4-Fluorophenyl, ethanesulfonyl fluoride C₈H₆F₂O₂S Polymer synthesis, pharmaceuticals
Ethanesulfonyl fluoride, 1,2,2,2-tetrafluoro- 2127-74-4 Tetrafluoroethyl, sulfonyl fluoride C₂F₄O₂S Fluoropolymer precursors
Ethanesulfonyl fluoride, 2-(1,2-dichloro-1,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoro- 144728-59-6 Dichloro-trifluoroethoxy, tetrafluoroethyl, sulfonyl fluoride C₄Cl₂F₇O₃S Specialty surfactants
2-[1-[Difluoro[(trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethanesulfonyl fluoride N/A Complex perfluoroether, sulfonyl fluoride C₇F₁₄O₄S Ion-exchange membranes (e.g., Nafion)

Key Observations:

  • Reactivity: Sulfonyl fluorides with perfluoroether chains (e.g., 144728-59-6) exhibit higher resistance to hydrolysis due to steric shielding of the sulfonyl fluoride group, whereas the 4-fluorophenyl variant may show intermediate reactivity .
  • Applications: While perfluoroether sulfonyl fluorides are critical in ion-exchange membranes (e.g., Nafion copolymers ), the 4-fluorophenyl derivative may find niche roles in drug synthesis, leveraging its aromatic moiety for target binding (see for related pharmacophores) .

Biological Activity

1-(4-Fluorophenyl)ethanesulfonyl fluoride (also known as a sulfonyl fluoride compound) is characterized by its unique chemical structure, which includes a fluorinated aromatic ring. This compound has garnered attention in the field of medicinal chemistry and biochemistry due to its ability to interact with biological molecules through covalent bonding mechanisms. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

1-(4-Fluorophenyl)ethanesulfonyl fluoride can be represented chemically as CHFOS, indicating the presence of a fluorine atom at the para position of the phenyl group along with a sulfonyl fluoride functional group. The presence of fluorine imparts distinct electronic properties that influence its reactivity and selectivity in biological systems.

The biological activity of 1-(4-Fluorophenyl)ethanesulfonyl fluoride is primarily attributed to its ability to form covalent bonds with nucleophilic sites on target proteins or enzymes. This interaction can lead to significant modifications in enzyme activity, impacting various biochemical pathways. The specificity and efficiency of these interactions are influenced by factors such as pH, temperature, and the presence of competing ions.

Biological Applications

1-(4-Fluorophenyl)ethanesulfonyl fluoride has been investigated for several applications in biochemistry and medicinal chemistry:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes by modifying their active sites through covalent attachment. This property is particularly useful in drug development for targeting specific enzymes involved in disease processes.
  • Fluorination Reagent : It serves as a reagent in organic synthesis, particularly in the fluorination of alcohols and other nucleophiles, facilitating the introduction of fluorine into organic molecules .

Case Studies

Several studies have demonstrated the biological activity and potential therapeutic applications of 1-(4-Fluorophenyl)ethanesulfonyl fluoride:

  • Enzyme Interaction Studies : Research has shown that this compound can effectively inhibit serine hydrolases by forming stable covalent bonds with the active site serine residues. Such interactions have been quantified using kinetic assays that measure enzyme activity before and after exposure to the compound.
  • Synthesis of Fluorinated Compounds : In a study exploring the use of sulfonyl fluorides in organic synthesis, 1-(4-Fluorophenyl)ethanesulfonyl fluoride was employed to convert alcohols into their corresponding fluorinated derivatives with high yields. This application highlights its utility in developing novel fluorinated pharmaceuticals .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of 1-(4-Fluorophenyl)ethanesulfonyl fluoride compared to related compounds:

Compound NameStructural FeaturesUnique Properties
1-(3-Fluorophenyl)ethanesulfonyl fluorideFluorine at meta positionDifferent electronic properties affecting reactivity
1-(2-Fluorophenyl)ethanesulfonyl fluorideFluorine at ortho positionAltered steric hindrance influencing reaction pathways
1-(4-Chlorophenyl)ethanesulfonyl fluorideChlorine instead of fluorineDifferent reactivity profile due to chlorine's properties
1-(4-Bromophenyl)ethanesulfonyl fluorideBromine instead of fluorineLower electronegativity affects interaction dynamics

The uniqueness of 1-(4-Fluorophenyl)ethanesulfonyl fluoride lies in how the fluorine atom enhances its reactivity compared to other halogenated analogs, making it a valuable tool in both synthetic chemistry and biological research.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Fluorophenyl)ethanesulfonyl fluoride, and how can reaction conditions be tailored to improve yield and purity?

To synthesize 1-(4-Fluorophenyl)ethanesulfonyl fluoride, a common approach involves sulfonation of 1-(4-fluorophenyl)ethane followed by fluorination. Key steps include:

  • Sulfonation : React 1-(4-fluorophenyl)ethane with chlorosulfonic acid under anhydrous conditions to form the sulfonyl chloride intermediate.
  • Fluorination : Treat the intermediate with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents (e.g., DMF or acetonitrile) to replace chloride with fluoride .
  • Optimization : Monitor reaction temperature (typically 0–25°C) to avoid side reactions. Purify via column chromatography (hexane/ethyl acetate gradients) or recrystallization for >95% purity .

Q. How can researchers characterize the purity and structural integrity of 1-(4-Fluorophenyl)ethanesulfonyl fluoride using analytical techniques?

  • NMR Spectroscopy : Use 19F^{19}\text{F} NMR to confirm the presence of the sulfonyl fluoride group (δ ~55–65 ppm) and 1H^{1}\text{H} NMR to verify the fluorophenyl moiety (δ ~7.2–7.8 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can validate molecular weight (C8_8H8_8F2_2O2_2S: 218.01 g/mol).
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in benzene or dichloromethane and analyze diffraction patterns .

Q. What are the key reactivity patterns of 1-(4-Fluorophenyl)ethanesulfonyl fluoride with biological nucleophiles, and how can these be exploited in probe design?

  • Covalent Binding : The sulfonyl fluoride group reacts selectively with serine, cysteine, or tyrosine residues in enzymes. This reactivity is pH-dependent, with optimal activity in neutral to slightly basic conditions (pH 7–8) .
  • Probe Design : Use the compound to label active sites in proteases or kinases. Quench unreacted probe with excess amine (e.g., Tris buffer) and analyze via SDS-PAGE or activity-based protein profiling (ABPP) .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the reaction kinetics of 1-(4-Fluorophenyl)ethanesulfonyl fluoride with cysteine residues in enzyme inhibition studies?

  • Solvent Effects : In polar solvents (e.g., water or DMSO), the sulfonyl fluoride’s electrophilicity increases due to stabilization of the transition state. This accelerates reaction rates with cysteine thiols .
  • Temperature Dependence : Conduct kinetic assays at 25°C and 37°C. Use Arrhenius plots to determine activation energy (EaE_a). Higher temperatures (>40°C) may degrade the compound or promote off-target reactions .

Q. What strategies can resolve contradictions in reported bioactivity data for sulfonyl fluoride derivatives, including 1-(4-Fluorophenyl)ethanesulfonyl fluoride?

  • Assay Standardization : Control variables like enzyme concentration (e.g., 10–100 nM), buffer composition (e.g., Tris vs. HEPES), and pre-incubation time.
  • Orthogonal Validation : Confirm inhibitory effects using isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to rule out artifacts from fluorescence-based assays .
  • Meta-Analysis : Compare datasets across studies, focusing on compounds with structural analogs (e.g., 4-(1-bromoethyl)benzene-1-sulfonyl fluoride) to identify trends in potency vs. selectivity .

Q. What methodologies are recommended for assessing the environmental persistence and degradation pathways of 1-(4-Fluorophenyl)ethanesulfonyl fluoride in aquatic systems?

  • Environmental Fate Studies : Use high-resolution mass spectrometry (HRMS) to detect degradation products in water. Monitor hydrolysis rates under varying pH (4–10) and UV exposure .
  • Degradation Pathways : Under alkaline conditions (pH >9), the sulfonyl fluoride hydrolyzes to sulfonic acid. In sunlight, photolysis generates fluorinated byproducts (e.g., 4-fluorobenzoic acid) .
  • Ecotoxicity Testing : Perform acute toxicity assays with Daphnia magna or algae to evaluate LC50_{50} values. Compare with structurally related perfluoroalkyl substances (PFAS) .

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